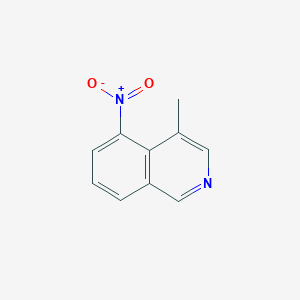

4-Methyl-5-nitroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-11-6-8-3-2-4-9(10(7)8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIJVEJSTUYLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622616 | |

| Record name | 4-Methyl-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194032-17-2 | |

| Record name | 4-Methyl-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 5 Nitroisoquinoline and Its Derivatives

Classical and Established Synthetic Routes

The preparation of 4-methyl-5-nitroisoquinoline is not typically achieved in a single step but rather through sequential reactions that build the desired substitution pattern on the isoquinoline (B145761) core. These classical routes often involve electrophilic aromatic substitution and subsequent modifications.

Multi-step Synthesis via Isoquinoline Scaffold Functionalization

A common and logical approach to synthesizing this compound involves the stepwise introduction of the nitro and methyl groups onto the isoquinoline backbone. This process requires careful consideration of the directing effects of the substituents and the inherent reactivity of the isoquinoline ring.

The introduction of a nitro group onto the isoquinoline ring is a primary step in the synthesis of many nitroisoquinoline derivatives. Electrophilic nitration of isoquinoline, typically using a mixture of nitric acid and sulfuric acid, results in substitution on the benzenoid ring.

The nitration of unsubstituted isoquinoline presents a regioselectivity challenge. The reaction predominantly yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline (B1594253). jst.go.jp This is because electrophilic substitution on the isoquinolinium ion, the reactive species under strong acidic conditions, occurs preferentially in the benzene (B151609) ring rather than the less reactive pyridine (B92270) ring. shahucollegelatur.org.in The nitrogen atom in the isoquinoline ring activates the 5- and 8-positions towards electrophilic attack. Consequently, the nitration of isoquinoline itself is not a direct route to exclusively C5-nitrated products, often yielding the 5-nitro isomer in approximately 90% and the 8-nitro isomer in about 10% of the product mixture.

To circumvent these regioselectivity issues, alternative strategies can be employed. One such method involves the nitration of isoquinoline N-oxide, which also produces a mixture of 5-nitro and 8-nitro derivatives. jst.go.jp Another approach could start from an already substituted isoquinoline where the desired regiochemistry is pre-determined.

| Product | Typical Yield |

| 5-Nitroisoquinoline | ~90% |

| 8-Nitroisoquinoline | ~10% |

Table 1: Typical product distribution in the nitration of isoquinoline.

The introduction of a methyl group at the C4 position of the isoquinoline ring system can be accomplished through various synthetic methods. One documented approach involves the lithiation of a protected 4-bromo-5-nitroisoquinoline (B183170) derivative followed by quenching with an electrophilic methyl source like iodomethane (B122720). For instance, lithiation of 4-bromo-1-methoxy-5-nitroisoquinoline and subsequent reaction with iodomethane has been shown to yield 1-methoxy-4-methyl-5-nitroisoquinoline, albeit in low yield. rsc.orgbath.ac.uk This intermediate can then be deprotected to afford the corresponding isoquinolin-1-one. bath.ac.uk

Other strategies for C4-methylation can involve palladium-catalyzed cross-coupling reactions or starting from a precursor that already contains the C4-methyl substituent. researchgate.netnih.gov For example, a one-pot synthesis of 4-methylisoquinolines has been developed via a cascade Pd-catalyzed Heck reaction, intramolecular cyclization, and isomerization. researchgate.net Another versatile synthesis allows for the introduction of a methyl group at the C4-position through a multi-component assembly process. harvard.edu

While not a direct step in the synthesis of this compound itself, the formylation at the C1 position is a crucial transformation for creating isoquinoline-1-carboxaldehyde derivatives, which are valuable precursors for more complex molecules. researchgate.netacs.org One of the most effective methods for introducing a formyl group at the C1 position of an appropriately substituted isoquinoline is the Vilsmeier-Haack reaction.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate activated aromatic and heteroaromatic compounds. ijpcbs.com This reaction provides a direct method for introducing a formyl group onto the isoquinoline ring system. smolecule.com

The process involves an electrophilic substitution where a halomethyleniminium salt, the active Vilsmeier reagent, attacks the electron-rich position of the substrate. ijpcbs.com For isoquinoline derivatives, this reaction can be used to introduce a formyl group at the C1 position. The resulting iminium intermediate is then hydrolyzed to yield the corresponding aldehyde. chemijournal.comchemijournal.com The reaction conditions, such as temperature and reaction time, are controlled to ensure the completion of the reaction, which can be monitored by techniques like thin-layer chromatography. This method has been successfully applied to the synthesis of various substituted quinolines and isoquinolines. chemijournal.comchemijournal.com

| Reagents | Position of Formylation | Product Type |

| POCl₃/DMF | C1 | Isoquinoline-1-carboxaldehyde |

Table 2: Vilsmeier-Haack formylation of isoquinoline derivatives.

Formylation at C1 Position

Selenium(IV) Oxide Oxidation of 1-Methylisoquinoline Derivatives

The oxidation of a methyl group at the 1-position of the isoquinoline nucleus to an aldehyde is a crucial transformation in the synthesis of various derivatives. Selenium(IV) oxide (SeO₂) is a frequently employed reagent for this purpose. The reaction typically involves heating the methylisoquinoline substrate with SeO₂ in a solvent such as 1,4-dioxane. nih.gov This method is effective for converting methyl groups on heterocyclic rings, like quinolines and isoquinolines, into their corresponding aldehydes. nih.gov

Research has shown that the 2-methyl group in structures like 2,4-dimethylquinoline (B72138) is more susceptible to oxidation with selenium(IV) oxide than the 4-methyl group. nih.gov In the context of creating isoquinoline-1-carboxaldehydes, the oxidation of the 1-methyl group is a well-documented and effective method. thieme-connect.de For instance, the synthesis of 4-acetoxy-5-methylisoquinoline-1-carboxaldehyde has been achieved through the oxidation of the corresponding 1-methyl precursor. researchgate.net Similarly, the preparation of 6,7-dimethoxy-8-nitroisoquinoline-1-carbaldehyde was accomplished by oxidizing the 1-methyl group of its precursor with selenium dioxide, achieving a 54% yield. google.com

The general applicability of this reaction is noted in the synthesis of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, where oxidation of the 1-methyl group is a key step. researchgate.net The reaction conditions, such as solvent and temperature, can influence the outcome, determining whether the product is an aldehyde or a carboxylic acid. thieme-connect.de

While effective, the use of selenium compounds in synthesis necessitates careful handling due to their inherent toxicity. pageplace.denumberanalytics.com Selenium dioxide (SeO₂) is known to be an irritant that can cause dermatitis. pageplace.de Hydrogen selenide, a potential byproduct, is considered significantly more dangerous than hydrogen sulfide, acting as an irritant to mucous membranes. pageplace.de

The toxicity of selenium compounds can vary based on their chemical form—inorganic forms like selenite (B80905) and selenate (B1209512) are often compared to organoselenium compounds. nih.govresearchgate.net Chronic ingestion of selenite or selenate at similar dietary levels shows nearly equivalent toxicity in rats. unideb.hu The primary mechanism of toxicity for many selenium compounds involves their interaction with thiols, such as glutathione, which can lead to the generation of superoxide (B77818) and hydrogen peroxide, causing oxidative stress. nih.govunideb.hu It is crucial that all work involving selenium reagents is performed in a well-ventilated fume hood to minimize exposure through inhalation, which can lead to symptoms like a metallic taste and indigestion. pageplace.de Despite the risks, organic selenium compounds are generally considered less toxic than their inorganic counterparts. pageplace.de

Synthesis of Related Nitroisoquinoline Isomers as Precursors

The synthesis of this compound often relies on the preparation of nitroisoquinoline isomers as starting materials or key intermediates. The direct nitration of the parent isoquinoline ring is a common approach. Standard nitration using a mixture of nitric and sulfuric acids ("mixed acid") typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline in roughly equal amounts. rushim.ru

To achieve different substitution patterns, precursors such as bromo-substituted isoquinolines can be used. For example, a procedure for the synthesis of 5-bromo-8-nitroisoquinoline (B189721) has been detailed, providing a versatile building block for further functionalization. orgsyn.org This intermediate allows for the introduction of various groups through reactions like transition-metal couplings or Grignard reactions, while the nitro group can be readily reduced to a versatile amine. orgsyn.org

A significant challenge in the synthesis of specific nitroisoquinolines is controlling the regioselectivity of the nitration reaction. The electron-deficient nature of the pyridine ring in isoquinoline makes electrophilic aromatic substitution, such as nitration, difficult and often leads to mixtures of isomers. rushim.ruacs.org

The conditions of the nitration reaction play a critical role in the outcome. For instance, the nitration of an isoquinoline derivative with fuming nitric acid in sulfuric acid was reported to give poor yields due to oxidation of the benzene ring. thieme-connect.com Changing the nitrating agent to nitronium tetrafluoroborate (B81430) (NO₂BF₄) in sulfolane (B150427) significantly improved the yield of the desired C7-nitro isomer to 76%. thieme-connect.com The choice of counterion was also found to be crucial; using nitronium trifluoroacetate (B77799) resulted in the formation of the C4-regioisomer in 38% yield, highlighting the sensitivity of the reaction's selectivity. thieme-connect.com The development of novel nitrating reagents, such as N-nitropyrazoles, aims to provide milder and more controllable conditions for the nitration of (hetero)arenes, offering better functional group tolerance and selectivity. nih.gov

Advanced and Modern Synthetic Strategies

Transition Metal-Catalyzed Approaches

Modern synthetic chemistry has increasingly turned to transition metal catalysis to construct complex heterocyclic scaffolds like isoquinoline with high efficiency and selectivity.

Palladium catalysts are particularly prominent in the synthesis of the isoquinoline core. A variety of methods have been developed that utilize palladium's ability to facilitate bond formation through different mechanistic pathways.

One powerful approach involves the palladium-catalyzed cyclization of ortho-alkynylarylaldimines. This reaction can be coupled with alkenylation (a Heck reaction) to produce 4-substituted isoquinolines. researchgate.net The presence of an ortho-methoxy group on the benzaldimine has been shown to promote the cyclization and stabilize the palladium(II) intermediate, leading to improved yields. researchgate.net

Palladium-catalyzed C-H activation/annulation reactions represent another advanced strategy. For example, the reaction between N-methoxybenzamides and 2,3-allenoic acid esters, catalyzed by Pd(CH₃CN)₂Cl₂, affords substituted 3,4-dihydroisoquinolin-1(2H)-ones with good yields and high regioselectivity under relatively mild conditions. mdpi.com

The table below summarizes key features of various palladium-catalyzed isoquinoline syntheses.

| Method | Catalyst System | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Cyclization/Heck Reaction | Pd(II) | 2-(1-Alkynyl)arylaldimines, Alkenes | Produces 4-(1-alkenyl)-3-arylisoquinolines. An o-methoxy group improves yields. | researchgate.net |

| Sequential α-Arylation/Cyclization | Palladium | Aryl bromides, Ketones | Convergent, regioselective route to polysubstituted isoquinolines. Tolerates sensitive functional groups. | nih.gov |

| C-H Activation/Annulation | Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ | N-methoxybenzamides, 2,3-Allenoic acid esters | High regioselectivity for substituted 3,4-dihydroisoquinolin-1(2H)-ones under mild conditions. | mdpi.com |

| Coupling/Cyclization | Palladium and Copper | o-Iodobenzaldehyde imines, Terminal acetylenes | Provides isoquinolines in excellent yields and short reaction times. | organic-chemistry.org |

| Cyclization-Allylation | Pd(PPh₃)₄ | Azides, Allyl methyl carbonate | One-step synthesis of allylated quinolines and isoquinolines. | rsc.org |

Palladium-Catalyzed Cyclizations in Isoquinoline Synthesis

Intramolecular Reactions of N-(2-alkenyl)-2-halo-3-nitrobenzamides

A key strategy for constructing 4-substituted-5-nitroisoquinolin-1-ones involves the intramolecular palladium-catalyzed cyclisation of N-(2-alkenyl)-2-halo-3-nitrobenzamides. researchgate.netacs.org This approach, a variant of the Heck reaction, provides a direct route to the bicyclic system.

Detailed research has shown that the synthesis of 4-methyl- and 4-benzyl-5-aminoisoquinolin-1-ones, which are potent inhibitors of PARP-1 activity, can be approached through the cyclisation of N-(2-alkenyl)-2-iodo-3-nitrobenzamides. researchgate.net Specifically, the reaction of secondary amides such as N-allyl-2-iodo-3-nitrobenzamide under optimized conditions yields the desired 4-methyl-5-nitroisoquinolin-1-one. researchgate.net The process typically employs a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base such as triethylamine (B128534) (Et₃N), and a phase-transfer catalyst like tetrabutylammonium (B224687) chloride (Bu₄NCl) with rapid heating to achieve good yields. researchgate.net

A study involving deuterium-labelling indicated that the formation of isomeric products, the desired isoquinolin-1-one and a 4-methylene-3,4-dihydroisoquinolin-1-one, proceeds through different pathways: a classical Heck route and a π-allyl-Pd route, respectively. researchgate.net Using secondary amides as precursors favors the Heck pathway, leading to higher yields of the desired aromatic product. researchgate.net

Furthermore, lithiation of 4-bromo-1-methoxy-5-nitroisoquinoline followed by quenching with iodomethane has been reported to produce 1-methoxy-4-methyl-5-nitroisoquinoline, although in low yield. rsc.org Subsequent demethylation can then yield the corresponding isoquinolin-1-one. rsc.org

Table 1: Palladium-Catalyzed Cyclisation for 4-Substituted-5-nitroisoquinolin-1-ones researchgate.net

| Starting Material | Product | Catalyst/Reagents | Key Features |

|---|---|---|---|

| N-allyl-2-iodo-3-nitrobenzamide | 4-methyl-5-nitroisoquinolin-1-one | Pd(PPh₃)₄, Et₃N, Bu₄NCl | Good yields achieved under optimized conditions with rapid heating. |

| N-cinnamyl-2-iodo-3-nitrobenzamide | 4-benzyl-5-nitroisoquinolin-1-one | Pd(PPh₃)₄, Et₃N, Bu₄NCl | Demonstrates applicability to different alkenyl side chains. |

| N,N-diallyl-2-iodo-3-nitrobenzamide | Mixture of 2-allyl-4-methyl-5-nitroisoquinolin-1-one and 2-allyl-4-methylene-5-nitro-3,4-dihydroisoquinolin-1-one | Pd(PPh₃)₄ | Use of tertiary amide leads to a mixture of isomers via competing Heck and π-allyl-Pd pathways. |

Copper-Catalyzed Reactions

Copper-catalyzed reactions are pivotal in synthetic organic chemistry, particularly for forming carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds necessary for heterocycle synthesis. mdpi.com These methods are valued for the low cost and toxicity of copper compared to other transition metals like palladium. nih.gov

In the context of isoquinoline synthesis, copper catalysts facilitate various transformations. For instance, copper(I)-catalyzed tandem reactions of 2-bromoaryl ketones with terminal alkynes and acetonitrile (B52724) can produce densely functionalized isoquinolines. organic-chemistry.org Another approach involves the CuI-catalyzed coupling of 2-halobenzylamines with β-keto esters, which cyclize and subsequently dehydrogenate to form substituted isoquinolines. organic-chemistry.org While direct copper-catalyzed synthesis of this compound is not prominently documented, these analogous reactions highlight the potential of copper catalysis in constructing the core isoquinoline scaffold. nih.govorganic-chemistry.org Copper catalysts are also effective in preparing complex nitroalkanes, which are versatile precursors for various N-heterocycles. nih.gov

Microwave-Assisted Synthesis (MAOS) in Heterocyclic Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. univpancasila.ac.id This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly through dielectric heating, which involves the interaction of microwaves with polar molecules in the sample. univpancasila.ac.idclockss.org This leads to a rapid and efficient transfer of energy, often resulting in dramatically accelerated reaction rates. clockss.orgorientjchem.org MAOS has been widely applied to the synthesis of a vast array of heterocyclic compounds, including quinolines and isoquinolines. rsc.orgchim.itnih.gov

Benefits of Microwave Irradiation: Reduced Reaction Times, Improved Yields, Enhanced Selectivity, Reduced Solvent Requirements

The application of microwave irradiation in heterocyclic chemistry offers several key benefits that align with the principles of green chemistry. ijpsjournal.combeilstein-journals.org

Reduced Reaction Times : Reactions that might take several hours or even days using conventional heating can often be completed in minutes under microwave irradiation. ijpsjournal.comnih.gov For example, the synthesis of 2,4,5-trisubstituted imidazoles that requires several hours conventionally can be achieved in just a few minutes with microwaves. ijpsjournal.com Similarly, a Friedländer synthesis of 8-hydroxyquinolines that took hours with conventional heating was completed in 30-40 minutes using MAOS. nih.gov

Improved Yields : The rapid and uniform heating provided by microwaves often minimizes the formation of by-products, leading to cleaner reactions and higher isolated yields. clockss.orgorientjchem.org In a comparative study for the synthesis of quinoline (B57606) derivatives, a microwave-assisted protocol produced a 91% yield in 2 minutes, whereas conventional heating for 4 hours yielded only 75%. nih.gov

Enhanced Selectivity : In some cases, microwave heating can lead to different product selectivity compared to conventional methods, potentially favoring a desired isomer. rsc.org

Reduced Solvent Requirements : The efficiency of microwave heating allows for many reactions to be conducted under solvent-free conditions, which significantly reduces chemical waste and simplifies product purification. ijpsjournal.comrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles nih.govmdpi.com

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage |

|---|---|---|---|

| Synthesis of steroidal quinoline | 4 h, 75% yield | 2 min, 91% yield | Drastic reduction in time, improved yield. |

| Friedländer synthesis of 8-hydroxyquinoline | Low-to-moderate yields | 30-40 min, 48-84% yields | Significant improvement in yield and time. |

| Duff formylation of phenothiazine (B1677639) | Long reaction time | Significantly shorter time, good yields | Time efficiency. |

| Synthesis of 2-quinolinone-fused γ-lactones | 4 h, lower yield | 10 s, 33-45% yields | Extremely rapid reaction. |

Applications in Formylation Steps

Formylation, the introduction of a formyl group (-CHO), is a crucial step in the functionalization of many heterocyclic compounds. The Vilsmeier-Haack reaction is a classic method for formylation, but it often requires long reaction times. Microwave assistance has proven to be highly effective in accelerating these reactions. mdpi.comdegres.eu For instance, the microwave-assisted Duff formylation of phenothiazine with urotropine in acetic acid was achieved with good yields in a significantly shorter time compared to the classical protocol. mdpi.com Similarly, the Vilsmeier-Haack formylation of pyrazoles to produce pyrazole-4-carbaldehydes saw reaction times decrease from hours under conventional heating to just 5-15 minutes with microwave irradiation, accompanied by an increase in yield. degres.eu These examples demonstrate the utility of MAOS in efficiently performing key functionalization steps in heterocyclic synthesis. mdpi.comdegres.eu

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time. rsc.org This technology offers advantages in scalability, safety, and efficiency. researchgate.net

The synthesis of isoquinoline and quinoline derivatives has been successfully adapted to continuous-flow systems. researchgate.netplu.mx For example, a continuous photochemical process has been developed for the synthesis of various substituted quinolines with high yields and throughputs exceeding one gram per hour. researchgate.net Another approach describes an electrochemical continuous-flow method for synthesizing isoquinoline-1,3(2H,4H)-diones under metal-free and oxidant-free conditions, highlighting the green aspects of this technology. rsc.org These methods enable the efficient and scalable production of heterocyclic compounds, which is crucial for industrial applications. researchgate.netthieme-connect.com

Nucleophilic Substitution of Hydrogen (SNH) Reactions

The direct functionalization of C-H bonds is a highly atom-economical approach in modern organic synthesis. For electron-deficient heteroaromatic compounds like nitroisoquinolines, the oxidative nucleophilic substitution of hydrogen (SNH) is a powerful tool for introducing new substituents without the need for pre-functionalization. nih.govresearchgate.net This methodology avoids the use of expensive catalysts and ligands, aligning with the principles of green chemistry. nih.gov

Research on 5-nitroisoquinoline has demonstrated the successful application of SNH amidation to introduce amide and urea (B33335) functionalities directly onto the isoquinoline core. nih.gov In these reactions, the anion of a benzamide (B126), generated using a base like potassium hydroxide (B78521) (KOH), acts as the nucleophile. The reaction proceeds via the formation of a σH adduct, which is then aromatized using an external oxidant such as potassium ferricyanide (B76249) (K₃Fe(CN)₆). nih.gov

This method allows for the regioselective introduction of N-substituted benzamide groups at the C-8 position of 5-nitroisoquinoline. nih.gov The reaction conditions are typically mild, occurring at room temperature in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

Table 3: SNH Amidation of 5-Nitroisoquinoline nih.gov

| Reagent (Benzamide) | Product | Method | Yield |

|---|---|---|---|

| 4-Methylbenzamide | 4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide | Method B (with K₃Fe(CN)₆) | 53% |

| 4-Methoxybenzamide | 4-Methoxy-N-(5-nitroisoquinolin-8-yl)benzamide | Method B (with K₃Fe(CN)₆) | 41% |

| 4-Nitrobenzamide | 4-Nitro-N-(5-nitroisoquinolin-8-yl)benzamide | Method B (with K₃Fe(CN)₆) | 52% |

| 2-Nitrobenzamide | 2-Nitro-N-(5-nitroisoquinolin-8-yl)benzamide | Method A (without external oxidant) | 38% |

*Method A: Stirred at room temperature without an external oxidant. Method B: Stirred at room temperature with K₃Fe(CN)₆ as an oxidant.

Direct Amination and Alkylamination of Nitroisoquinolines

Direct nucleophilic substitution of hydrogen (SNH) in nitroisoquinolines represents a powerful strategy for the introduction of amino and alkylamino groups. nih.govnih.gov This approach avoids the pre-functionalization often required in traditional cross-coupling reactions, making it an attractive and efficient method for generating molecular diversity. nih.gov

A noteworthy advancement in the field is the development of oxidative SNH alkylamination of nitroquinolines and 5-nitroisoquinoline in an aqueous environment. researchgate.netresearchgate.netnih.gov This method allows for the direct substitution of a hydrogen atom with an alkylamino group. researchgate.netresearchgate.net The reaction of 5-nitroisoquinoline with various primary or secondary amines in the presence of an oxidizing agent like potassium ferricyanide (K₃Fe(CN)₆) in an aqueous medium selectively yields the corresponding 8-alkylaminoisoquinoline derivatives. researchgate.netresearchgate.netnih.gov This process is distinguished by its operational simplicity and potential for scalability. researchgate.net The use of water as a solvent also aligns with the principles of green chemistry. dntb.gov.ua

The proposed mechanism for this transformation involves the formation of a σH adduct, which is subsequently aromatized by the external oxidizing agent. nih.gov The presence of water can influence the reaction's regioselectivity; for instance, in the SNH amidation of 5-nitroisoquinoline with amide anions, the presence of water favors the formation of nitro derivatives at the 8-position due to steric hindrance faced by the hydrated amide anion at the 6-position. nih.gov

The regiochemical outcome of the direct amination and alkylamination of nitroisoquinolines is predominantly dictated by the activating effect of the nitro group. researchgate.netnih.govmdpi.com In π-deficient systems like nitroisoquinolines, nucleophilic attack is directed to the electron-poor positions, which are typically ortho and para to the nitro group. nih.govmdpi.com

For 5-nitroisoquinoline, the primary sites for nucleophilic attack are the C-6 (ortho) and C-8 (para) positions. nih.gov The selectivity between these two positions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of additives. For example, in oxidative SNH alkylamination in aqueous media, the reaction with 5-nitroisoquinoline selectively occurs at the C-8 position. researchgate.netresearchgate.netnih.gov This high regioselectivity is a key advantage of this synthetic method. researchgate.net

SNH Amidation for Nitro- and Nitroso-Derivatives

The SNH amidation of 5-nitroisoquinoline provides access to both nitro- and nitroso-derivatives of isoquinoline amides and ureas. nih.govnih.govmdpi.com This dual reactivity stems from the ability of the initially formed σH adduct to aromatize through two distinct pathways. nih.gov

When 5-nitroisoquinoline reacts with N-anions of aromatic amides in anhydrous dimethyl sulfoxide (DMSO), a mixture of 8-aroylamino-5-nitroisoquinolines and 6-aroylamino-5-nitrosoisoquinolines is often produced. nih.govresearchgate.net The formation of the nitro derivative (at the para-position) proceeds via oxidative aromatization of the corresponding σH adduct. nih.gov In contrast, the nitroso derivative (at the ortho-position) is formed through a pathway involving proton transfer and elimination of a water molecule from the σH adduct. nih.gov

Interestingly, the reaction conditions, particularly the presence or absence of water, can be tuned to favor one product over the other. nih.gov In the presence of small amounts of water, the reaction with amides or 1,1-dialkylurea anions leads exclusively to the formation of the 8-substituted-5-nitroisoquinoline derivatives. nih.gov However, under anhydrous conditions, the reaction with urea and monosubstituted ureas yields only 5-nitrosoisoquinoline-6-amine. nih.govmdpi.com

The reaction of 5-nitroisoquinoline with p-methylbenzamide in anhydrous DMSO yields a mixture of 4-methyl-N-(5-nitroisoquinolin-8-yl)benzamide and 4-methyl-N-(5-nitrosoisoquinolin-6-yl)benzamide. mdpi.com The yields of these products can be influenced by the reaction conditions. For instance, one method (Method A, anhydrous) gives the nitro and nitroso compounds in 19% and 26% yield, respectively, while another method (Method B, with water and K₃Fe(CN)₆) affords the nitro compound in 53% yield. nih.gov

| Reagent | Product(s) | Yield (Method A, anhydrous) | Yield (Method B, aqueous) |

| 4-Methylbenzamide | 4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide | 19% nih.gov | 53% nih.gov |

| 4-Methyl-N-(5-nitrosoisoquinolin-6-yl)benzamide | 26% nih.gov | - | |

| 4-Methoxybenzamide | 4-Methoxy-N-(5-nitroisoquinolin-8-yl)benzamide | 22% nih.gov | 41% nih.gov |

| 4-Nitrobenzamide | 4-Nitro-N-(5-nitroisoquinolin-8-yl)benzamide | 38% nih.gov | 52% nih.gov |

Vicarious Nucleophilic Substitution (VNS) for Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic compounds, including nitroquinolines. mdpi.comresearchgate.net This reaction involves the addition of a nucleophile bearing a leaving group to the aromatic ring, followed by the base-induced elimination of the leaving group and a vicinal hydrogen atom. researchgate.net

The VNS reaction has been successfully applied to various nitroquinoline isomers. researchgate.netcdnsciencepub.comcdnsciencepub.com For instance, 3-, 5-, 6-, and 7-nitroquinolines react with 4-amino-1,2,4-triazole (B31798) in the presence of a strong base like potassium tert-butoxide in DMSO to yield the corresponding amino-nitroquinolines. researchgate.netcdnsciencepub.com The substitution predominantly occurs at the position ortho to the nitro group. researchgate.netcdnsciencepub.com However, 8-nitroquinoline (B147351) undergoes amination at the para position (C-5). cdnsciencepub.com

In the context of this compound, while direct examples of VNS on this specific substrate are not detailed in the provided search results, the principles of VNS on related nitroquinolines are highly relevant. mdpi.comresearchgate.netcdnsciencepub.com A study on the synthesis of 4-substituted-5-aminoisoquinolin-1-ones mentions the lithiation of 4-bromo-1-methoxy-5-nitroisoquinoline followed by quenching with iodomethane to produce 1-methoxy-4-methyl-5-nitroisoquinoline, albeit in a low yield. rsc.org This demonstrates a pathway to introduce a methyl group at the 4-position, which is a key structural feature of the target compound.

Chemical Reactivity and Transformation of 4 Methyl 5 Nitroisoquinoline

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that profoundly impacts the chemical reactivity of 4-methyl-5-nitroisoquinoline. It serves as a precursor to the corresponding amino group through reduction, can potentially act as a leaving group in nucleophilic substitution reactions, and plays a crucial role in the molecule's redox behavior with significant cellular implications.

Reduction to Amino Group

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to 5-amino-4-methylisoquinoline, a valuable intermediate for the synthesis of various biologically active compounds and functional materials. This conversion can be achieved through several methods, most notably catalytic hydrogenation and chemical reduction using reagents like stannous chloride.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. For the analogous compound, 5-nitroisoquinoline (B18046), catalytic hydrogenation is a common method to produce 5-aminoisoquinoline. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. However, the reaction conditions must be carefully controlled to avoid over-reduction of the isoquinoline (B145761) ring system. High hydrogen pressure can lead to the formation of byproducts such as 5-aminotetrahydroisoquinoline, a result of the reduction of the heterocyclic ring. The choice of catalyst, solvent, temperature, and pressure are all critical parameters to achieve high selectivity for the desired aminoisoquinoline.

Table 1: Catalytic Hydrogenation of Nitroarenes to Anilines

| Catalyst | Hydrogen Source | Typical Conditions | Notes |

| Pd/C | H₂ gas | Room temperature to moderate heat, atmospheric to moderate pressure | A very common and effective catalyst for nitro group reduction. |

| PtO₂ (Adams' catalyst) | H₂ gas | Room temperature, atmospheric pressure | A highly active catalyst, may require careful control to prevent over-reduction. |

| Raney Ni | H₂ gas | Elevated temperature and pressure | A cost-effective catalyst, often used in industrial applications. |

| Transfer Hydrogenation | Formic acid, ammonium (B1175870) formate, etc. | Pd/C or other catalysts | Avoids the need for high-pressure hydrogen gas, offering a safer alternative. |

This table presents general conditions for the catalytic hydrogenation of nitroarenes. Specific conditions for this compound would require experimental optimization.

Stannous chloride (SnCl₂) is a classical and effective reagent for the chemoselective reduction of aromatic nitro compounds to their corresponding anilines, particularly in the presence of other reducible functional groups. strategian.comsemanticscholar.org The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid, or in organic solvents like ethanol. nih.govscispace.com This method is known for its high yields and tolerance to a wide range of functional groups, including halogens, carbonyls, esters, and nitriles. strategian.comscispace.com The reduction of this compound with stannous chloride is expected to proceed smoothly to yield 5-amino-4-methylisoquinoline without affecting the isoquinoline ring or the methyl group.

Table 2: Stannous Chloride Reduction of Aromatic Nitro Compounds

| Reagent | Solvent | Typical Conditions | Advantages |

| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Room temperature to gentle heating | Mild conditions, high chemoselectivity. strategian.com |

| Anhydrous SnCl₂ | Ethanol | Heating | Effective for various substrates. strategian.com |

| SnCl₂ / HCl | Concentrated HCl | Room temperature to gentle heating | A classic method with high efficiency. |

This table outlines general procedures for the stannous chloride reduction of nitroarenes. The specific application to this compound would follow these general principles.

Nucleophilic Substitution of Nitro Group

The nitro group, being strongly electron-withdrawing, can activate an aromatic ring for nucleophilic aromatic substitution (SNAr). In some cases, the nitro group itself can act as a leaving group, being displaced by a nucleophile. This type of reaction is more common in compounds with multiple nitro groups or with other strong electron-w-ithdrawing groups that can stabilize the intermediate Meisenheimer complex. wikipedia.orgrsc.org For a molecule like this compound, the displacement of the nitro group would be challenging but potentially feasible with very strong nucleophiles or under specific reaction conditions. The electron-deficient nature of the isoquinoline ring, further enhanced by the nitro group, makes the ring system susceptible to nucleophilic attack. wikipedia.org

Redox Reactions and their Cellular Implications

The redox properties of nitroaromatic compounds are of significant interest due to their biological activities, including their use as hypoxia-selective cytotoxins in cancer therapy. The cytotoxicity of some 5-nitroquinolines has been linked to their metabolic reduction. acs.org Nitroaromatic compounds can undergo single-electron reduction, often catalyzed by flavoenzymes like NADPH-cytochrome P450 reductase, to form a nitro anion radical. nih.gov In the presence of oxygen, this radical can transfer its electron to molecular oxygen to generate a superoxide (B77818) radical, regenerating the parent nitro compound in a process known as redox cycling. This futile cycling can lead to the production of reactive oxygen species (ROS), inducing oxidative stress within cells. nih.gov

Under hypoxic (low oxygen) conditions, the nitro anion radical can undergo further reduction through a series of two-electron steps, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. nih.gov The intermediates in this reductive pathway, particularly the hydroxylamine (B1172632), can be reactive and contribute to cellular damage. The rate of this metabolic reduction is a critical factor in the biological activity of these compounds. acs.org

The cellular implications of these redox reactions are profound. The generation of ROS can lead to damage of cellular macromolecules, including DNA, proteins, and lipids, ultimately triggering cell death pathways. nih.gov The ability of some nitroaromatic compounds to be selectively activated under hypoxic conditions, which are characteristic of solid tumors, makes them attractive candidates for the development of targeted cancer therapies. acs.org

Reactions Involving the Methyl Group

The methyl group at the C4 position of the isoquinoline ring is also a site for chemical transformations, primarily oxidation reactions. The oxidation of methyl groups attached to aromatic rings is a common synthetic strategy to introduce other functional groups such as aldehydes, carboxylic acids, or to be used as a handle for further derivatization.

The oxidation of methylarenes can be achieved using a variety of oxidizing agents. For example, the methyl group of 2-methylquinoline (B7769805) can be oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄). youtube.com Other oxidizing agents such as chromium(VI) compounds or cerium(IV) salts are also effective for the selective oxidation of methyl groups on aromatic nuclei. thieme-connect.de The specific choice of oxidant and reaction conditions would determine the extent of oxidation, allowing for the potential formation of 4-formyl-5-nitroisoquinoline or 5-nitroisoquinoline-4-carboxylic acid from this compound. The presence of the electron-withdrawing nitro group might influence the reactivity of the methyl group towards oxidation.

Oxidation of Methyl Group to Carbaldehyde or Carboxylic Acid

The methyl group attached to the isoquinoline ring is susceptible to oxidation, a common transformation for alkyl groups on aromatic systems. This reaction provides a direct pathway to introduce synthetically versatile carbonyl functionalities.

The oxidation of methyl groups on isoquinolines can be achieved using reagents like selenium dioxide, yielding either aldehydes or carboxylic acids. The final product is often dependent on the specific reaction conditions and the position of the methyl group on the isoquinoline core thieme-connect.de. While direct studies on this compound are specific, the principles of methylarene oxidation suggest that the methyl group can be converted to a carbaldehyde (formyl group) or a carboxylic acid group. The transformation to an aldehyde is a partial oxidation, whereas conversion to a carboxylic acid represents a complete oxidation of the side chain.

The theoretical basis for this selectivity lies in the relative stability of the methyl group compared to the aromatic rings pvamu.edu. The oxidation would likely occur first at the methyl group before any degradation of the more stable heterocyclic or benzene (B151609) rings pvamu.edu. This preferential oxidation is a key strategy in the functionalization of such molecules. For instance, the presence of This compound-1-carbaldehyde (B14009114) in synthetic schemes illustrates that the methyl group can be retained while other positions are functionalized, and it itself is a target for oxidation thieme-connect.de.

Table 1: Potential Oxidation Products of the Methyl Group

| Starting Material | Oxidizing Agent | Potential Product | Functional Group |

|---|---|---|---|

| This compound | Mild Oxidant (e.g., SeO₂) | 5-Nitroisoquinoline-4-carbaldehyde | Aldehyde |

Considerations for Selectivity at Different Methyl Positions

When multiple methyl groups are present on an aromatic nucleus, the selectivity of oxidation becomes a critical consideration. In polymethylated aromatic compounds, it is often possible to selectively oxidize a single methyl group to a carbaldehyde. This selectivity is influenced by the electronic environment of each methyl group thieme-connect.de. Electron-withdrawing substituents on the aromatic ring can significantly decrease the rate of oxidation of nearby methyl groups thieme-connect.de.

In the case of a hypothetical dimethyl-5-nitroisoquinoline, the methyl group at the 4-position would be electronically influenced by both the adjacent nitro group and the ring nitrogen. The powerful electron-withdrawing nature of the nitro group at the 5-position would deactivate the entire benzene portion of the isoquinoline ring, potentially making a methyl group on the pyridine (B92270) ring more susceptible to oxidation, assuming it is not similarly deactivated by the ring nitrogen. The precise selectivity would depend on a complex balance of steric and electronic factors, including the bond dissociation energies of the benzylic C-H bonds nih.gov.

Reactions Involving the Isoquinoline Ring System

The isoquinoline ring in this compound is subject to reactions characteristic of electron-deficient aromatic systems, a property significantly enhanced by the presence of the 5-nitro group.

Substitution Reactions

The 5-nitro group strongly activates the isoquinoline ring for nucleophilic aromatic substitution of hydrogen (SNH). This type of reaction allows for the direct introduction of nucleophiles onto the ring without the need for a pre-existing leaving group. For the 5-nitroisoquinoline system, nucleophilic attack occurs preferentially at the positions ortho and para to the nitro group, which correspond to positions 6 and 8.

The mechanism involves the addition of a nucleophile to form a σH adduct. Subsequent oxidation of this intermediate leads to the restoration of aromaticity and the formation of the substituted product mdpi.com. For example, the reaction of 5-nitroisoquinoline with amide anions results in the formation of N-(5-nitroisoquinolin-8-yl)amides (from attack at the para-position) and N-(5-nitrosoisoquinolin-6-yl)amides (from attack at the ortho-position) mdpi.comnih.govresearchgate.net. The formation of the nitroso compound at the 6-position is a unique consequence of the reaction pathway for the ortho adduct, which involves aromatization through water elimination mdpi.com.

Oxidation Reactions

The isoquinoline ring itself can undergo oxidative degradation, and the outcome is heavily influenced by the substituents present. For the parent isoquinoline, oxidation cleaves the benzene ring to yield pyridine-3,4-dicarboxylic acid thieme-connect.de. However, the presence of a deactivating group like a nitro substituent can reverse this selectivity.

In the case of 5-nitroisoquinoline, the electron-withdrawing nitro group deactivates the benzene ring towards electrophilic attack, which is a key step in many oxidation mechanisms. Consequently, the pyridine ring becomes the more susceptible part of the molecule to oxidation. Treatment of 5-nitroisoquinoline with an oxidizing agent like potassium permanganate (KMnO₄) results in the cleavage of the pyridine ring, while the nitrated benzene ring remains intact shahucollegelatur.org.in. This demonstrates a powerful directing effect of the nitro group in determining the site of ring oxidation.

Derivatization Strategies

The reactive sites on this compound, particularly the positions activated by the nitro group, provide opportunities for a range of derivatization strategies to synthesize new analogues with potentially interesting properties.

Formation of Amides and Ureas

A key derivatization strategy for the 5-nitroisoquinoline core is the direct C-H amidation and ureamidation via SNH reactions. This method allows for the formation of a C-N bond, introducing amide and urea (B33335) functionalities that are prevalent in biologically active molecules.

The reaction of 5-nitroisoquinoline with the N-anions of various amides and ureas, typically generated using a base, leads to the formation of substituted isoquinolines mdpi.comnih.gov. As described in the substitution section (2.3.1), the reaction with amide anions can yield a mixture of products at the 6- and 8-positions mdpi.com.

Table 2: SNH Amidation Products of 5-Nitroisoquinoline

| Nucleophile | Position of Substitution | Product Type |

|---|---|---|

| 4-Methylbenzamide anion | 8 | Nitroamide |

| 4-Methylbenzamide anion | 6 | Nitrosoamide |

| p-Nitrobenzamide anion | 8 | Nitroamide |

| m-Nitrobenzamide anion | 8 | Nitroamide |

| o-Nitrobenzamide anion | 8 | Nitroamide |

| Urea anion | 6 | Nitrosoamine |

Data derived from the SNH amidation of 5-nitroisoquinoline, which serves as a model for the reactivity of the 4-methyl derivative mdpi.com.

Interestingly, reactions with ureas under anhydrous conditions proceed exclusively at the 6-position, ultimately yielding 5-nitrosoisoquinoline-6-amine after a rearrangement of the initial substitution product mdpi.comnih.gov. This high regioselectivity highlights the subtle electronic and mechanistic factors that govern these transformations.

Synthesis of Pyrroloisoquinoline Derivatives

The synthesis of pyrroloisoquinoline derivatives often involves the construction of a pyrrole (B145914) ring fused to the isoquinoline nucleus. While general methods for the synthesis of pyrroloisoquinolines from isoquinoline precursors are documented, specific procedures starting from this compound are not extensively detailed in the reviewed literature. One established method for creating pyrrolo[2,1-a]isoquinolines involves the [3+2] cycloaddition reaction between isoquinolinium ylides and various dipolarophiles. However, the direct application of this methodology to this compound has not been specifically described.

Preparation of Thiazolo[4,5-f]isoquinolines

The preparation of thiazolo[4,5-f]isoquinolines involves the annulation of a thiazole (B1198619) ring onto the f-face of the isoquinoline core. This typically requires functional groups on the isoquinoline ring that can participate in the thiazole ring formation, such as an amino group and a vicinal thiol or halo group.

A common strategy for the synthesis of thiazoloquinolines involves the Skraup reaction on an aminobenzothiazole, which would not be a direct transformation from this compound. A more plausible, though not explicitly documented, pathway starting from this compound would necessitate the reduction of the nitro group to an amine, followed by subsequent functionalization of the adjacent position to introduce a group amenable to thiazole ring closure. For example, conversion of the 5-amino-4-methylisoquinoline to a 6-halo or 6-thiol derivative could then potentially undergo cyclization with a suitable C1 or N-C-S synthon to form the desired thiazolo[4,5-f]isoquinoline framework. However, specific reagents and reaction conditions for this multi-step transformation from this compound are not reported in the available literature.

Introduction of Other Functional Groups (e.g., thiocyanato)

The introduction of a thiocyanato group onto the this compound ring system is a transformation that would likely proceed via nucleophilic or electrophilic substitution, depending on the reaction conditions and the position of substitution.

Electrophilic thiocyanation would likely be directed by the existing substituents. However, the strong deactivating effect of the nitro group would make electrophilic aromatic substitution challenging.

A more probable route for introducing a thiocyanato group would be through nucleophilic aromatic substitution (SNAr). The nitro group at the 5-position strongly activates the isoquinoline ring for nucleophilic attack, particularly at positions ortho and para to the nitro group. If a suitable leaving group were present on the ring, it could be displaced by a thiocyanate (B1210189) salt. For instance, if a halo-substituted derivative of this compound were available, it could potentially undergo reaction with a thiocyanate source, such as potassium or sodium thiocyanate, to yield the corresponding thiocyanato-4-methyl-5-nitroisoquinoline. Detailed experimental protocols for such a reaction on this compound itself are not specifically described in the surveyed scientific literature.

Medicinal Chemistry and Biological Activity Investigations

Anticancer Research

The isoquinoline (B145761) scaffold is a structural motif found in numerous natural and synthetic compounds with demonstrated anticancer properties. Derivatives of 5-nitroisoquinoline (B18046), in particular, have been explored as a basis for the development of new anticancer agents. Research into related compounds, such as 4-aryl(alkyl)amino-3-nitroquinolines, has indicated significant antiproliferative activity against various cancer cell lines, including those from lung and colon cancers, suggesting the potential of the nitro-substituted isoquinoline framework in oncological research.

A significant area of anticancer research focuses on exploiting the hypoxic (low oxygen) environment characteristic of solid tumors. Bioreductive drugs, or hypoxia-selective cytotoxins, are prodrugs that are activated under such conditions to become toxic to cancer cells, while remaining less toxic to normal, well-oxygenated tissues. Nitroaromatic compounds, including nitroquinolines, are a major class of such agents.

Studies on the broader class of 4-(alkylamino)-5-nitroquinolines have revealed at least two distinct mechanisms of cytotoxicity. researchgate.net The primary mechanism for hypoxia-selective compounds is bioreductive. researchgate.net In this process, the nitro group undergoes enzymatic reduction in the low-oxygen environment of tumor cells to form reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives, which are responsible for the cytotoxic effect. nih.gov This reduction is inhibited by the presence of oxygen, which re-oxidizes the initial radical anion, thus conferring selectivity for hypoxic cells. researchgate.net

However, a second, non-bioreductive mechanism of toxicity has also been identified for some compounds in this series. researchgate.net This mechanism is oxygen-insensitive, and its contribution becomes more dominant as the rate of metabolic reduction of the nitro group decreases. researchgate.net For compounds that are poor substrates for nitroreductase enzymes, this non-bioreductive pathway can be the primary mode of action, leading to a loss of hypoxic cell selectivity. researchgate.net

The effectiveness of nitroaromatic compounds as hypoxia-selective cytotoxins is closely linked to their one-electron reduction potential (E¹). This potential determines the ease with which the nitro group can accept an electron, initiating the bioreductive activation process. Substituents on the quinoline (B57606) ring can significantly influence this reduction potential and, consequently, the biological activity.

A significant hurdle in the in vivo application of some 4-(alkylamino)-5-nitroquinolines is their limited ability to diffuse through tumor tissue to reach the target hypoxic cells. researchgate.net This poor extravascular diffusion is thought to be caused by two main factors: rapid nitroreduction in the outer layers of the tumor and the sequestration of the compounds within lysosomes. researchgate.net

Many of these compounds are basic and can become trapped in the acidic environment of lysosomes, a phenomenon known as lysosomal uptake. This sequestration prevents the drug from reaching its site of action within the hypoxic zones of the tumor. Efforts to overcome this have included the synthesis of analogues with hydrophilic but neutral side chains to reduce lysosomal uptake while maintaining cytotoxic potency and hypoxic cell selectivity in vitro. researchgate.net

While the broader class of isoquinoline derivatives has been investigated for activity against a range of cancer cell lines, specific data for 4-methyl-5-nitroisoquinoline is not extensively detailed in the reviewed literature. Studies on related compounds provide context for the potential of this chemical family.

Leukemia: Certain isoquinoline derivatives have demonstrated significant cytotoxicity against leukemia cells in preclinical studies. For example, research on substituted isoquinoline-1-carboxaldehyde thiosemicarbazones showed antineoplastic activity in mice with L1210 leukemia. researchgate.net

Lung Cancer: The antiproliferative activity of nitroquinolone fused acylhydrazones has been reported against the A549 non-small cell lung cancer cell line. nih.govnih.gov

Colon Cancer: Studies on 4-aryl(alkyl)amino-3-nitroquinolines have shown antiproliferative activity against colon cancer cell lines. Additionally, other research has explored the pro-apoptotic effects of different chemical agents on colon cancer cells. nih.govnih.govcyprusjmedsci.com

Interactive Data Table: Cytotoxicity of Related Isoquinoline Derivatives

The following table includes data for related, but structurally distinct, isoquinoline derivatives to illustrate the type of research conducted in this area. No specific IC50 values for this compound against these cell lines were found in the provided search results.

| Compound Class | Cell Line | Activity Noted | Reference |

| Isoquinoline Derivatives | Leukemia Cells | Significant cytotoxicity | |

| 4-Aryl(alkyl)amino-3-nitroquinolines | Lung Cancer Cells | Antiproliferative activity | |

| 4-Aryl(alkyl)amino-3-nitroquinolines | Colon Cancer Cells | Antiproliferative activity | |

| 8-Nitroquinolone Acyl Hydrazones | A549 (Lung) | Significant cytotoxicity | nih.gov |

| Substituted Isoquinoline-1-carboxaldehyde Thiosemicarbazones | L1210 (Leukemia) | Antineoplastic activity | researchgate.net |

The anticancer effects of many compounds are mediated through the inhibition of cell proliferation and the induction of programmed cell death, or apoptosis. While specific mechanistic studies for this compound are limited in the reviewed literature, research on related structures provides insight into potential mechanisms.

The induction of apoptosis is a key mechanism for the anticancer activity of many quinoline and isoquinoline derivatives. nih.gov For example, nitroquinolone fused acylhydrazones have been shown to induce apoptosis in A549 lung cancer cells through a mitochondrial-mediated intrinsic pathway. nih.gov The process of apoptosis is often characterized by the activation of caspases and can be triggered by various cellular stresses, including DNA damage. cyprusjmedsci.com For bioreductive drugs, the reactive metabolites formed under hypoxia can cause DNA damage, leading to cell cycle arrest and apoptosis. nih.gov Studies on other agents in colon cancer cells have shown that the upregulation of proteins like p53 and certain tumor necrosis factor receptors can facilitate apoptosis. nih.gov

Modulation of Protein Degradation Pathways (e.g., CRBN, IKZF1, IKZF3)

The modulation of protein degradation pathways has emerged as a powerful therapeutic strategy, particularly in oncology. A key mechanism involves the E3 ubiquitin ligase complex, Cereblon (CRBN), which can be targeted by small molecules to induce the degradation of specific proteins. Certain immunomodulatory drugs (IMiDs) containing an isoquinoline-related core structure function by binding to CRBN, which in turn recruits neosubstrate proteins for ubiquitination and subsequent proteasomal degradation. nih.govtandfonline.com

Prominent among these substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govbeyondspringpharma.com The degradation of IKZF1 and IKZF3 is a critical mechanism for the anti-myeloma activity of drugs like lenalidomide. nih.gov These transcription factors are essential for the survival of multiple myeloma cells, and their targeted degradation leads to cell growth inhibition and apoptosis. beyondspringpharma.com

While direct studies focusing exclusively on this compound as a modulator of the CRBN-IKZF1/IKZF3 axis are not extensively documented in the available research, the broader class of isoquinoline and isoquinolinone derivatives are central to the design of novel CRBN modulators. nih.govtandfonline.com Research into a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives identified compounds that induce the degradation of IKZF1 and IKZF3, highlighting the potential of the isoquinoline scaffold in developing next-generation protein degraders. nih.gov This line of research underscores the importance of the isoquinoline framework in creating molecules that can hijack the ubiquitin-proteasome system for therapeutic benefit.

Table 1: Key Proteins in the CRBN-Mediated Degradation Pathway

| Protein | Function | Role in Targeted Therapy |

| Cereblon (CRBN) | Substrate receptor for the CRL4 E3 ubiquitin ligase complex. tandfonline.comnih.gov | Molecular target of immunomodulatory drugs (IMiDs); binding alters its substrate specificity. nih.gov |

| IKZF1 (Ikaros) | Lymphoid transcription factor essential for B-cell development and the survival of multiple myeloma cells. nih.govbeyondspringpharma.com | Targeted for degradation by CRBN modulators, leading to anti-cancer effects. beyondspringpharma.com |

| IKZF3 (Aiolos) | Lymphoid transcription factor, similar to IKZF1, crucial for plasma cell survival. nih.gov | Targeted for degradation by CRBN modulators, contributing to the death of myeloma cells. beyondspringpharma.com |

Anti-angiogenic and Anti-metastatic Activities

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govnih.gov The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Investigations into isoquinoline derivatives have revealed significant anti-angiogenic properties. A prominent example is 5-aminoisoquinolin-1-one (5-AIQ), a close analogue and metabolite of the nitroisoquinoline series. scispace.com

Research has demonstrated that 5-AIQ exhibits potent anti-angiogenic and anti-metastatic activity in mouse models. scispace.com Its mechanism of action is linked to the inhibition of Poly(ADP-ribose)polymerase (PARP), which leads to the downregulation of NF-κB activity. This, in turn, modulates the expression of various gene products, including cytokines, adhesion molecules, and matrix metalloproteinases, which are crucial for angiogenesis and metastasis. scispace.comresearchgate.net

The synthesis of analogues of 5-AIQ, such as 4-methyl-5-aminoisoquinolin-1-one, often starts from nitro-substituted precursors. researchgate.net For instance, the synthesis of 4-methyl analogues has been achieved through palladium-catalyzed cyclizations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides, which produce intermediates like 2-allyl-4-methyl-5-nitroisoquinolin-1-one. researchgate.net This synthetic linkage places this compound within the chemical lineage of compounds investigated for potent anti-angiogenic and anti-metastatic effects.

Table 2: Research Findings on Anti-Angiogenic and Anti-Metastatic Activity

| Compound/Analogue | Activity Observed | Implied Mechanism |

| 5-Aminoisoquinolin-1-one (5-AIQ) | Potent anti-angiogenic and anti-metastatic activity in a mouse model. scispace.com | Inhibition of PARP-1, leading to downregulation of NF-κB and subsequent inhibition of matrix metalloproteinases. scispace.comresearchgate.net |

| 4-Methyl-5-aminoisoquinolin-1-one | Investigated as a close analogue of the potent PARP inhibitor 5-AIQ. researchgate.net | Synthesized from nitro-precursors, linking it to the same class of compounds with anti-angiogenic potential. researchgate.net |

Poly(ADP-ribose)polymerase (PARP) Inhibition

Poly(ADP-ribose)polymerases (PARPs) are a family of enzymes involved in critical cellular processes, including DNA repair, genomic stability, and programmed cell death. researchgate.net Inhibitors of PARP, particularly PARP-1 and PARP-2, have become important therapeutic agents, primarily for treating cancers with deficiencies in DNA repair pathways. nih.govresearchgate.net

The this compound scaffold is a key intermediate in the synthesis of potent and selective PARP inhibitors. Research has shown that lithiation of 4-bromo-1-methoxy-5-nitroisoquinoline followed by a reaction with iodomethane (B122720) yields 1-methoxy-4-methyl-5-nitroisoquinoline. nih.govbath.ac.uk This intermediate is then used to create 4-substituted-5-nitroisoquinolin-1-ones. nih.gov Subsequent reduction of the nitro group leads to compounds like 5-amino-4-arylisoquinolin-1-ones, which have been identified as potent PARP inhibitors. researchgate.netnih.gov

Specifically, 5-Amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one, derived from this synthetic pathway, was identified as a new, potent, and selective inhibitor of PARP-2. researchgate.netnih.gov Furthermore, 4-methyl-5-aminoisoquinolin-1-one is a close analogue of 5-AIQ, a well-characterized water-soluble inhibitor of PARP-1. scispace.comresearchgate.net The strategic placement of the methyl group at the 4-position of the isoquinoline ring is part of the broader effort to explore the structure-activity relationships and develop isoform-selective PARP inhibitors. bath.ac.uk

Table 3: this compound Derivatives in PARP Inhibition

| Compound | Role/Activity | Target(s) |

| 1-Methoxy-4-methyl-5-nitroisoquinoline | Synthetic intermediate. nih.govbath.ac.uk | N/A (Precursor) |

| 4-Methyl-5-nitroisoquinolin-1-one | Synthetic intermediate derived from demethylation of its 1-methoxy precursor. bath.ac.uk | N/A (Precursor) |

| 4-Methyl-5-aminoisoquinolin-1-one | Close analogue of the PARP-1 inhibitor 5-AIQ. researchgate.net | PARP-1 (by analogy) |

| 5-Amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one | Potent and selective inhibitor derived from the 5-nitroisoquinoline series. researchgate.netnih.gov | PARP-2 |

Antimalarial Activity Studies

The emergence and spread of drug-resistant strains of Plasmodium, the parasite responsible for malaria, necessitates the continuous search for new therapeutic agents. nih.govnih.gov Quinoline-based compounds, such as chloroquine, have historically been the cornerstone of antimalarial treatment, and the isoquinoline scaffold represents a promising area for the development of new drug candidates. nih.govplos.org

Evaluation against Chloroquine-Resistant Strains

Derivatives of 5-nitroisoquinoline have been evaluated for their efficacy against chloroquine-resistant (CQ-R) strains of Plasmodium falciparum. plos.org Studies have shown that Schiff base derivatives synthesized from 5-nitroisoquinolines exhibit in vitro activity against CQ-R strains. orientjchem.orgnih.gov For example, N-[(1E)-(5-nitro-1-naphthyl)methylene]-1-[2-(trifluoromethyl)phenyl]methanamine, a Schiff base derived from a related nitroaromatic system, was identified as an effective antimalarial agent against a CQ-R strain. orientjchem.orgnih.gov This demonstrates that modifications of the 5-nitroisoquinoline core can yield compounds capable of overcoming common resistance mechanisms.

Proposed Mechanisms of Action (e.g., heme polymerization inhibition)

A primary mechanism of action for many quinoline-based antimalarial drugs is the inhibition of heme polymerization. nih.govjmp.ir During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.gov

Antimalarial quinolines are believed to interfere with this detoxification process. nih.gov They are thought to form a complex with heme, which then caps (B75204) the growing hemozoin polymer chain, preventing further polymerization. nih.gov The resulting buildup of free heme is toxic to the parasite, leading to its death. It is proposed that 5-nitroisoquinoline derivatives share this mechanism, disrupting the parasite's crucial heme detoxification pathway.

Mutagenic and Chromosome-Damaging Activities of Derivatives

While exploring the antimalarial potential of 5-nitroisoquinoline derivatives, their genotoxic profiles have also been assessed. A study evaluating 22 new 5-nitroisoquinoline derivatives for potential antimalarial activity also investigated their mutagenic (MUT) and chromosome-damaging (CHR) activities. researchgate.netnih.gov The research utilized the Salmonella mutagenicity test (Ames test) and the in vitro cytokinesis-blocked micronucleus assay (CBMN) on human lymphocytes. researchgate.netnih.gov

The results indicated that all 22 of the 5-nitroisoquinoline compounds tested were mutagenic in the S. typhimurium TA100 strain. researchgate.netnih.gov The mutagenic potency was significantly increased in the YG1042 strain, which overproduces nitroreductase, implicating the reduction of the nitro group as a key step in the activation of these compounds to mutagenic species. researchgate.netnih.gov Additionally, 13 of the derivatives were found to cause chromosome damage in human lymphocytes. nih.gov Interestingly, no direct relationship was found between the mutagenic and chromosome-damaging activities, suggesting that these toxicities may arise from two distinct pathways of DNA damage. nih.gov These findings highlight the need to carefully balance efficacy and potential genotoxicity when developing antimalarial drugs based on the 5-nitroisoquinoline scaffold.

Table 4: Genotoxicity Study of 5-Nitroisoquinoline Derivatives

| Assay | Key Findings | Implication |

| Salmonella Mutagenicity Test | All 22 derivatives were mutagenic in TA100. nih.gov Potency increased in a nitroreductase-overproducing strain. researchgate.net | The nitro group is critical for mutagenic activity, likely through its metabolic reduction. researchgate.net |

| Cytokinesis-Blocked Micronucleus Assay | 13 of 22 derivatives induced chromosome damage in human lymphocytes. nih.gov | A significant portion of the derivatives have the potential to cause chromosomal aberrations. nih.gov |

| Correlation Analysis | No relationship was found between mutagenic and chromosome-damaging activities. nih.gov | The mechanisms leading to point mutations and chromosome damage may be different. nih.gov |

Antibacterial Activity Research

Research into nitroaromatic compounds, including the 5-nitroisoquinoline scaffold, has established their potential as antimicrobial agents.

Derivatives of 5-nitroisoquinoline have demonstrated activity against both Gram-positive and Gram-negative bacteria. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available literature, data for the parent compound, 5-nitroisoquinoline, provides a benchmark for the scaffold's general efficacy. For instance, 5-nitroisoquinoline has shown inhibitory effects against common pathogens. The activity of these compounds is often linked to the structure of the bacterial cell wall, which can influence compound penetration and effectiveness. nih.gov

Table 1: Antibacterial Activity of 5-Nitroisoquinoline

This table presents data for the parent compound, 5-nitroisoquinoline, as a reference for the potential activity of the 4-methyl derivative.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 16 | |

| Escherichia coli | Gram-negative | 32 | |

| Mycobacterium tuberculosis | N/A | 64 |

The antibacterial mechanism of nitroaromatic compounds is primarily attributed to the chemical reactivity of the nitro group. svedbergopen.com This group is electron-withdrawing and can undergo bioreduction within the bacterial cell. svedbergopen.com This process is often catalyzed by nitroreductase enzymes present in the microorganisms. svedbergopen.com

The reduction of the nitro group generates highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as reactive nitrogen and oxygen species (RNS and ROS). svedbergopen.com These reactive molecules can cause widespread cellular damage by interacting with critical biological macromolecules. A key target is bacterial DNA, where the intermediates can induce damage, leading to the disruption of replication and transcription, ultimately resulting in cell death. This mechanism of action through reductive activation makes these compounds effective against a range of bacteria and is a focal point of their therapeutic potential.

Other Biological Activities

Beyond antibacterial effects, the 5-nitroisoquinoline scaffold has been explored for other potential therapeutic uses.

The potential of nitro-containing heterocyclic compounds in treating filariasis has been noted in the literature. For example, the compound 5-morpholin-4-yl-8-nitro-isoquinoline has been highlighted for its antifilarial activity, underscoring the importance of the nitro group in this context. rsc.org Similarly, research on related heterocyclic systems like 7-chloro-4-(substituted amino) quinolines has shown promising filaricidal effects. researchgate.net These findings suggest that derivatives of 5-nitroisoquinoline, including the 4-methyl variant, could be viable candidates for further investigation as antifilarial agents.

The antifungal potential of the broader chemical class to which this compound belongs has also been recognized. Studies have shown that certain derivatives of 5-nitroisoquinolin-8-amine (B2548159) were evaluated for their ability to inhibit fungal growth. Furthermore, nitroxoline, a related nitroquinoline compound, exhibits broad-spectrum antifungal activity against various pathogenic yeasts, including Candida albicans, Candida tropicalis, and Torulopsis glabrata. nih.gov The mechanism is believed to be consistent with that seen in bacteria, involving the generation of reactive species that disrupt fungal cellular integrity.

The role of 5-nitroisoquinoline derivatives concerning antioxidant activity is complex. The primary antimicrobial mechanism involves a pro-oxidant action, where the compound's reduction generates reactive radicals that induce oxidative stress in pathogens. However, various heterocyclic compounds, including some functionalized 5-nitroisoquinolines, have been included in broader screenings to evaluate their antioxidant, or radical-scavenging, potential. edwiserinternational.comrjptonline.org In some complex molecular hybrids, specific substitutions can confer antioxidant properties. nih.govnih.gov For a simple molecule like this compound, the pro-oxidant effects related to the bioreduction of the nitro group are expected to be the dominant biological mechanism, particularly in the context of its antimicrobial activity.

Neuroimaging Applications (e.g., for demyelinated lesions)

The direct application of this compound in neuroimaging for demyelinated lesions has not been extensively documented in publicly available research. However, the broader class of nitroaromatic compounds is under investigation for such purposes, particularly in the context of Positron Emission Tomography (PET). Demyelinating diseases, such as multiple sclerosis (MS), involve the pathological breakdown of the myelin sheath surrounding neurons, leading to the formation of lesions in the central nervous system. nih.govnih.gov Advanced imaging techniques are crucial for detecting these lesions, monitoring disease progression, and evaluating the efficacy of remyelinating therapies. nih.gov

Magnetic Resonance Imaging (MRI) is the standard for diagnosing and monitoring MS, with techniques like T2-weighted imaging being highly sensitive to white matter lesions. nih.gov However, MRI can lack specificity for myelin itself. nih.gov This has spurred research into novel imaging agents. For instance, PET tracers are being developed to target specific molecular components of the demyelination and neuroinflammation processes. mdpi.com

Within this area of research, nitro-containing molecules have emerged as potential candidates for developing new imaging agents. For example, a radiolabeled nitropyridine derivative has been synthesized and positioned as a promising candidate for a PET tracer designed to detect demyelinated lesions in the brain, with studies in mice showing its ability to cross the blood-brain barrier. mdpi.com The principle relies on the tracer binding to a specific target associated with the lesion, allowing for visualization via PET scan. While this does not directly involve this compound, it illustrates a potential application for nitro-heterocyclic compounds in this diagnostic field. The development of such specific tracers could enhance the non-invasive monitoring of demyelinating diseases. nih.gov

Structure-Activity Relationship (SAR) Studies

Impact of Nitro Group Position and Substituents on Biological Efficacy

The position of the nitro group on the isoquinoline core is a critical determinant of a compound's biological activity. Structure-activity relationship (SAR) studies reveal that even minor positional shifts of the nitro group, or its conversion to other functional groups like an amine, can dramatically alter efficacy. The nitro group itself is recognized as a significant moiety in medicinal chemistry, often acting as a pharmacophore or an enhancer of biological activity, sometimes through metabolic reduction into reactive, toxic intermediates. nih.gov

In a series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives designed as cereblon modulators, the position of an amino substituent—often derived from a nitro precursor—was shown to be crucial for antiproliferative activity. The 8-amino substituted compound was the most active, while the 5-amino substituted analogue was the weakest (IC₅₀ >50 µM). nih.gov Furthermore, replacing the amino group at position 8 with a nitro group resulted in decreased activity, highlighting the specific role of the substituent's electronic and binding properties. nih.gov

Similarly, studies on 5-nitroquinolines, which are structurally related to 5-nitroisoquinolines, have shown that introducing additional electron-donating substituents can lower the one-electron reduction potentials, yet this does not necessarily lead to improved biological activity. researchgate.net This suggests a complex relationship between the electronic properties conferred by the nitro group and its substituents, and the ultimate cytotoxic mechanism. researchgate.net The 5-nitro group is often used in synthesis as a precursor to the 5-amino group, which is a key feature in potent inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP). researchgate.net For instance, 5-aminoisoquinolin-1-one (5-AIQ) is a well-known PARP inhibitor, and its activity is contingent on the amino group at the C-5 position. researchgate.netscispace.com

Research into the amidation of 5-nitroisoquinoline has led to the synthesis of various derivatives, such as 4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide, further demonstrating the role of the 5-nitroisoquinoline scaffold in generating biologically evaluated compounds. mdpi.com The presence of both a nitro group and other substituents, like a bromine atom in 6-bromo-5-nitro-isoquinoline, creates a versatile chemical intermediate for synthesizing a range of biologically active molecules. lookchem.com

Influence of Side Chains on Cytotoxic Potency and Selectivity

The introduction of various side chains onto the this compound framework and related isoquinoline structures significantly modulates their cytotoxic potency and selectivity. The nature, size, and position of these side chains can influence interactions with biological targets, thereby fine-tuning the compound's activity profile.